molecular formula C7H10ClNNaO3S B232777 Chloramine-T hydrate CAS No. 149358-73-6

Chloramine-T hydrate

Cat. No.: B232777
CAS No.: 149358-73-6
M. Wt: 246.67 g/mol
InChI Key: VNXHKHCRRCXFBX-UHFFFAOYSA-N
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Description

Chloramine-T hydrate (sodium N-chloro-p-toluenesulfonamide hydrate) is a chlorinated sulfonamide compound with the molecular formula C₇H₇ClNNaO₂S·H₂O (monoisotopic mass: 244.99 g/mol) . It is widely utilized as a disinfectant, oxidizing agent, and reagent in organic synthesis and biochemical assays. Key applications include:

  • Disinfection: Effective against bacteria (e.g., Staphylococcus aureus, Escherichia coli) at 0.2% w/v concentrations .
  • Biochemical assays: Quantification of hydroxyproline in collagen via chloramine-T oxidation .
  • Organic synthesis: Used in nitrogen-transfer reactions (e.g., β-aminoalcohol synthesis from alkenes) and heterocycle formation .
  • Nanoparticle stabilization: Surface modification of gold nanoparticles (AuNPs) for biomedical applications .

Chloramine-T releases hypochlorous acid (HOCl) in aqueous solutions, enabling its broad-spectrum antimicrobial activity . However, its efficacy and stability depend on pH and concentration .

Preparation Methods

Chloramine-T (hydrate) is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂). The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient formation of the desired product .

Scientific Research Applications

Analytical Chemistry Applications

Chloramine-T hydrate has been extensively utilized in analytical chemistry, particularly as an oxidizing agent. It plays a crucial role in various analytical techniques, including:

  • Oxidation Reactions : Chloramine-T is used to oxidize alcohols and aldehydes to their corresponding carbonyl compounds. This property is exploited in the synthesis of chiral drugs and other organic compounds .
  • Protein Analysis : In protein and peptide analysis, it acts as an oxidizing agent to modify amino acids, facilitating the study of protein structure and function .

Case Study: Oxidation of Alcohols

A study demonstrated the effectiveness of Chloramine-T in the oxidation of secondary alcohols to ketones under mild conditions. The reactions yielded high conversions with excellent selectivity, showcasing its potential for synthetic applications in pharmaceuticals.

Biochemical Applications

This compound serves as a reagent in various biochemical processes:

  • Amination Reactions : It is employed as a nitrene source in the amination of ethers. This reaction allows for the selective modification of C-H bonds activated by ether oxygen atoms, leading to stable hemiaminal products .
  • Antimicrobial Agent : Chloramine-T is widely used for disinfecting surfaces and equipment in medical settings due to its antimicrobial properties. It effectively reduces microbial load on surgical instruments and is used for wound cleansing .

Case Study: Antimicrobial Efficacy

Research has shown that Chloramine-T exhibits significant antimicrobial activity against a variety of pathogens, making it a valuable tool in infection control protocols within healthcare environments.

Environmental Applications

Chloramine-T has also found applications in environmental chemistry:

  • Water Treatment : As a chlorinating agent, it is used in water treatment processes to eliminate pathogens and improve water quality. Its stability and effectiveness make it suitable for long-term disinfection strategies.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Analytical ChemistryOxidizing agent for alcoholsHigh selectivity in oxidation reactions
BiochemistryAmination of ethersEfficient C-H bond activation
Medical SciencesDisinfectant for surgical instrumentsEffective against various pathogens
Environmental ChemistryWater treatmentLong-lasting disinfection properties

Comparison with Similar Compounds

Hypochlorites (e.g., Bleaching Powder)

Parameter Chloramine-T Hydrate Hypochlorites (e.g., Ca(OCl)₂)
Chemical Stability Stable in dry form; decomposes slowly in solution Highly unstable in acidic or humid conditions
Water Sterilization Effective at 1:250,000 dilution (with acid) Effective at lower concentrations but degrades rapidly in small tablets
Taste/Residue Less palatable at high doses; leaves p-toluenesulfonamide residue Bitter taste; residual chloride ions
Applications Small-volume water treatment, organic synthesis Large-scale water disinfection, surface cleaning

Key Findings : Chloramine-T is more stable than hypochlorites but requires acidification (e.g., citric acid) to enhance potency in water treatment. Hypochlorites are preferred for large-scale use due to lower cost but are impractical for portable applications .

Other Sulfonamide Derivatives (e.g., Chloramine-B)

Parameter This compound Chloramine-B (N-Chloro-benzenesulfonamide)
Reactivity Protonated species (RNH⁺₂Cl) dominates in acidic media, enhancing oxidation Less studied in acidic conditions; reactivity varies with substituents
Catalytic Applications Used in Os(VIII)-catalyzed alcohol oxidations Limited reports in catalytic systems
Antimicrobial Spectrum Broad-spectrum activity Similar spectrum but less data on efficacy

Key Findings : Chloramine-T’s protonation in acidic media enhances its oxidative capacity, making it more versatile in synthetic chemistry compared to Chloramine-B .

Non-Fluorinated vs. Fluorinated Sulfonamides

Parameter This compound Trifluoromethanesulfonamide
Reactivity with Alkenes Forms β-aminoalcohols via Os(VIII)-catalyzed hydroxyamination Favors sulfamidation over hydroxyamination
Environmental Impact Degrades to p-toluenesulfonamide, requiring residue monitoring Fluorinated byproducts may persist in ecosystems

Key Findings: Chloramine-T is superior for synthesizing nitrogen-containing compounds (e.g., β-aminoalcohols), while fluorinated sulfonamides offer distinct reactivity profiles for sulfamidation .

Oxidizing Agents (e.g., Hydrogen Peroxide)

Parameter This compound Hydrogen Peroxide (H₂O₂)
Oxidation Mechanism Selective oxidation via Cl⁺ transfer Non-selective radical-mediated oxidation
Biochemical Applications Quantifies hydroxyproline without degrading collagen May denature proteins due to radical formation
Safety Low volatility; stable storage Hazardous decomposition (O₂ release)

Key Findings: Chloramine-T is preferred in collagen assays for its specificity, whereas H₂O₂ is avoided in protein-rich systems due to nonspecific damage .

Critical Considerations and Limitations

  • Residue Concerns : Chloramine-T degrades to p-toluenesulfonamide, which persists in aquatic environments and requires monitoring in aquaculture .
  • pH Dependency : Efficacy drops in alkaline conditions but improves with acidification (e.g., citric acid) .
  • Cost and Availability : More expensive than hypochlorites but critical for niche applications like peptide iodination .

Biological Activity

Chloramine-T hydrate (sodium N-chloro-p-toluenesulfonamide trihydrate) is a chlorinated compound that exhibits significant biological activity, particularly in antimicrobial applications. This article reviews the biological properties of this compound, focusing on its antifungal, antibacterial, and anti-biofilm activities, supported by relevant case studies and research findings.

This compound is represented by the chemical formula C7H7ClNNaO2SC_7H_7ClNNaO_2S and has a molecular weight of approximately 203.64 g/mol. It appears as a white crystalline solid and is soluble in water. The compound is primarily utilized as a disinfectant and biocide due to its strong oxidizing properties.

Antifungal Activity

This compound has been extensively studied for its antifungal properties, particularly against various strains of Candida spp. A significant study evaluated its Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) against Candida albicans. The results indicated that Chloramine-T demonstrated antifungal activity with MIC values ranging from 1.38 to 5.54 mmol/L, with a 75% effective concentration at approximately 2.77 mmol/L .

The antifungal mechanism of Chloramine-T involves:

  • Disruption of Cell Wall Biosynthesis : Chloramine-T affects the integrity of the fungal cell wall, leading to increased susceptibility to osmotic pressure.
  • Alteration of Membrane Permeability : It induces changes in membrane permeability, which may lead to leakage of intracellular components .

Antibacterial Activity

Chloramine-T also exhibits antibacterial properties, particularly against gram-positive bacteria. Its effectiveness as a disinfectant has made it suitable for various applications in healthcare settings.

Case Studies

  • Staphylococcus aureus : Chloramine-T was shown to reduce the viability of Staphylococcus aureus significantly within minutes of exposure, demonstrating its rapid action as an antibacterial agent.
  • Escherichia coli : Studies have indicated that Chloramine-T can effectively inhibit the growth of E. coli, making it useful in food safety and sanitation .

Anti-Biofilm Activity

Chloramine-T has been investigated for its ability to disrupt biofilms formed by various microorganisms. A comparative study highlighted that Chloramine-T was more effective than sodium hypochlorite in reducing mature biofilms after short exposure times (1 minute at 2 × MIC) and sustained reductions over longer periods (24 hours at 4 × MIC) .

Table: Comparative Efficacy Against Biofilms

CompoundExposure TimeBiofilm Reduction (%)
Chloramine-T1 minSignificant
Sodium Hypochlorite1 minModerate
Chloramine-T24 hoursHigh
Sodium Hypochlorite24 hoursModerate

Toxicological Profile

While Chloramine-T is effective as an antimicrobial agent, its toxicity profile has also been assessed. In vitro studies revealed that it exhibits hemolytic activity ranging from 61% to 67.7%, which is significantly lower than that observed with sodium hypochlorite (100%) under similar conditions . This suggests that Chloramine-T may be a safer alternative in certain applications where cytotoxicity is a concern.

Q & A

Basic Research Questions

Q. How is Chloramine-T hydrate synthesized, and what are its key physicochemical properties?

this compound (C₇H₇ClNNaO₂S·3H₂O) is synthesized by oxidizing toluenesulfonamide with sodium hypochlorite, where sodium hypochlorite is generated in situ from sodium hydroxide and chlorine gas. Key properties include a molecular weight of 281.69 g/mol, solubility in water, pH of 8–10 in aqueous solutions, and a melting point of 167–170°C. Its crystalline structure and stability under varying temperatures (up to 130°C) make it suitable for controlled oxidation reactions .

Q. What is the standard method for preparing this compound stock solutions for total chlorine analysis?

Dissolve 4.00 g of this compound in distilled water within a 1000-ml volumetric flask. Adjust to the mark with distilled water to achieve a stock solution of ~1000 mg/L total chlorine. Verify concentration iodometrically (assay: 99.0–103.0%) and ensure pH 8.0–10.0 .

Q. How is this compound utilized in protein iodination for radiolabeling studies?

Chloramine-T oxidizes sodium iodide to iodine monochloride (ICl), facilitating peptide/protein radioiodination. A typical protocol involves mixing the protein with Na¹²⁵I, adding Chloramine-T (optimal concentration: 150 µg), and quenching with sodium metabisulfite. Excess reagent is removed via dialysis .

Advanced Research Questions

Q. What mechanistic insights explain Chloramine-T’s role in aldehyde oxidation under alkaline conditions?

In alkaline media, Chloramine-T reacts with the enol anion of aldehydes via a rate-determining step involving a negatively charged intermediate. The reaction is first-order in Chloramine-T, aldehyde, and hydroxide ions. Non-enolizable aldehydes (e.g., formaldehyde) show negligible reactivity, confirming the enolate-dependent pathway .

Q. How does Chloramine-T concentration influence radiochemical yield in isotope labeling, and what contradictions arise in optimization?

Increasing Chloramine-T to 150 µg enhances ¹²⁵I-Zaleplon yield by maximizing iodine activation. Beyond 250 µg, side reactions (e.g., oxidative degradation) reduce yields. Researchers must balance stoichiometry with side-product formation, validated via HPLC or TLC .

Q. What methodological considerations are critical when using this compound in hydroxyproline quantification?

For collagen analysis, combine 2 mL hydrolyzed sample with 1 mL oxidation buffer (50 mM Chloramine-T, pH 6.0). Incubate at 25°C for 20 min to convert hydroxyproline to pyrrole-2-carboxylic acid, followed by spectrophotometric quantification at 560 nm. Ensure pH stability to avoid interference .

Q. How do environmental factors (pH, water hardness) affect Chloramine-T’s toxicity in aquatic research?

Toxicity increases 25-fold in soft, acidic water (pH <7) compared to alkaline conditions. Adjust water hardness (>100 mg/L CaCO₃) and maintain pH >8 to mitigate toxicity in aquaculture studies .

Q. Analytical and Safety Considerations

Q. What validated analytical methods ensure this compound purity and stability in long-term studies?

Use iodometric titration (ACS/Ph. Eur. compliance) for assay verification. IR spectroscopy confirms identity, while ethanol-insoluble matter tests (<1.5%) assess impurities. Store in airtight containers at 4°C to prevent hygroscopic degradation .

Q. How should researchers address discrepancies in Chloramine-T’s antimicrobial efficacy across experimental models?

Variability in microbicidal activity (e.g., in catfish mucosa vs. lab cultures) may stem from biofilm interference or organic load. Pre-treat samples with sonication or chelating agents to improve consistency .

Q. What safety protocols are essential for handling this compound in oxidative reactions?

Use PPE (gloves, goggles) due to risks of skin corrosion (H314) and respiratory sensitization (H334). Neutralize spills with sodium thiosulfate, and avoid ethanol (retards reactivity) during quenching .

Q. Data Contradiction and Troubleshooting

Q. Why does Chloramine-T exhibit conflicting reactivity in organic synthesis versus aqueous disinfection?

In organic solvents, Chloramine-T acts as a mild electrophilic chlorinating agent, while in water, it hydrolyzes to hypochlorite (ClO⁻), enabling broad-spectrum oxidation. Solvent polarity and pH critically dictate its reaction pathway .

Q. How can researchers reconcile variability in Chloramine-T’s oxidative capacity across published studies?

Batch-to-batch differences in active chlorine content (99–103%) and hydration state (trihydrate vs. anhydrous) may cause variability. Standardize reagent sourcing and pre-test each batch via iodometric titration .

Properties

CAS No.

149358-73-6

Molecular Formula

C7H10ClNNaO3S

Molecular Weight

246.67 g/mol

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate

InChI

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2

InChI Key

VNXHKHCRRCXFBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Color/Form

White or slightly yellow crystals or crystalline powder

density

Density (trihydrate): 1.4 g/cm³

flash_point

192 °C c.c. (trihydrate)

melting_point

170-177 °C decomposes

physical_description

White or slightly yellow crystals or crystalline powder;  [HSDB]
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

144-86-5 (Parent)

solubility

Insoluble in benzene, chloroform, and ether;  decomposed by alcohol
Soluble in water.
Solubility in water, g/100ml at 25 °C: (good, trihydrate)

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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